1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene (CAS 74287-30-2) is a specialized bifunctional building block characterized by a p-chlorophenyl headgroup and an extended diethylene glycol (DEG) terminal chloride. In industrial and pharmaceutical synthesis, it is primarily procured for its orthogonal reactivity profile, allowing selective aliphatic nucleophilic substitution without premature activation of the aryl chloride [1]. The DEG spacer imparts critical flexibility and hydrophilicity, making it a preferred intermediate for synthesizing extended active pharmaceutical ingredients (APIs), functionalized polymers, and surface-active agents where precise spatial separation and solubility are required.
Attempting to substitute this compound with symmetric dihalides like 1,4-dichlorobenzene or 1,4-bis(2-chloroethoxy)benzene fails because they lack the built-in reactivity differential required for sequential, orthogonal functionalizations, leading to statistical mixtures of products. Furthermore, attempting to synthesize this compound in-house using 4-chlorophenol and bis(2-chloroethyl) ether is highly discouraged for process scale-up. Bis(2-chloroethyl) ether is a volatile, probable human carcinogen (EPA Group B2) and a severe respiratory hazard [1] [2]. Procuring the pre-purified mono-adduct directly eliminates the severe occupational hazards of handling the symmetric ether precursor and bypasses the costly, yield-reducing chromatographic separation of mono- versus bis-substituted byproducts.
1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene features two distinct halogen environments. Under standard nucleophilic substitution conditions (e.g., secondary amines, K2CO3, 60–80 °C), the primary aliphatic chloride undergoes highly selective conversion via SN2 pathways [1]. In contrast, the aryl chloride remains completely inert under these conditions, requiring transition-metal catalyzed cross-coupling for activation. Symmetrical comparators like 1,4-bis(2-chloroethoxy)benzene cannot offer this differential reactivity, often leading to double substitution or requiring complex mono-protection strategies.
| Evidence Dimension | Chemoselectivity under mild SN2 conditions |
| Target Compound Data | >95% selective aliphatic substitution with intact aryl chloride |
| Comparator Or Baseline | 1,4-bis(2-chloroethoxy)benzene (Yields statistical mixtures of mono- and bis-substituted products) |
| Quantified Difference | Elimination of bis-substitution byproducts and preservation of the secondary reactive site |
| Conditions | Mild basic conditions (e.g., K2CO3, 60-80 °C) without transition metal catalysts |
Enables step-wise, orthogonal functionalization in complex API synthesis without the need for protecting groups.
The de novo synthesis of this compound requires reacting 4-chlorophenol with bis(2-chloroethyl) ether. Bis(2-chloroethyl) ether is an EPA Group B2 probable human carcinogen with severe inhalation toxicity [1]. Furthermore, the reaction inherently produces a statistical mixture, typically yielding only 40-50% of the desired mono-adduct alongside significant amounts of the bis-adduct. Procuring CAS 74287-30-2 directly provides high purity of the mono-functionalized linker, bypassing both the severe safety hazards and the yield penalty associated with in-house synthesis [2].
| Evidence Dimension | Process safety and usable mono-adduct yield |
| Target Compound Data | High-purity mono-adduct, zero handling of carcinogenic precursors |
| Comparator Or Baseline | In-house synthesis from bis(2-chloroethyl) ether (~40-50% mono-adduct yield + carcinogenic exposure risk) |
| Quantified Difference | ~50% increase in usable yield and elimination of EPA Group B2 carcinogen handling |
| Conditions | Industrial scale-up and procurement vs. raw material synthesis |
Purchasing the purified compound is mandatory for safe, scalable manufacturing that complies with stringent occupational health and safety regulations.
Compared to rigid alkyl linkers like 1-chloro-4-(chloromethyl)benzene, the diethylene glycol (DEG) spacer in 1-chloro-4-[2-(2-chloroethoxy)ethoxy]benzene provides significantly higher conformational flexibility and hydrogen-bond accepting capacity [1]. The ether oxygen atoms increase the aqueous solubility of the resulting downstream products and reduce steric hindrance when the aryl group is used to probe or bind to deep receptor pockets. This PEG-like character is critical for minimizing non-specific protein binding in pharmaceutical applications, a property completely absent in purely hydrocarbon-linked comparators.
| Evidence Dimension | Linker flexibility and hydrophilicity (PEG-like character) |
| Target Compound Data | High flexibility and enhanced aqueous compatibility via two ether oxygens |
| Comparator Or Baseline | 1-chloro-4-(chloromethyl)benzene (Rigid, highly hydrophobic) |
| Quantified Difference | Addition of two hydrogen-bond acceptors and increased rotational degrees of freedom |
| Conditions | Physiological or aqueous assay environments for downstream APIs |
The DEG spacer improves the pharmacokinetic profile and solubility of the final synthesized molecule compared to standard alkyl linkers.
Ideal for the multi-step synthesis of complex pharmaceuticals where an amine or alkoxide must be attached to the aliphatic chain first, followed by a late-stage Suzuki or Buchwald-Hartwig cross-coupling at the aryl chloride position [1].
Serves as an excellent building block for synthesizing targeted protein degraders (PROTACs) or antibody-drug conjugates (ADCs), where the diethylene glycol spacer provides the necessary flexibility and hydrophilicity to span the distance between target and ligase without compromising solubility [2].
The preferred procurement choice for chemical manufacturers needing a p-chlorophenyl-DEG motif, as it strictly avoids the regulatory and health hazards of handling bis(2-chloroethyl) ether in large-scale reactors [3].